2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate
CAS No.: 94276-12-7
Cat. No.: VC17011608
Molecular Formula: C12H8ClN5O6S
Molecular Weight: 385.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94276-12-7 |
|---|---|
| Molecular Formula | C12H8ClN5O6S |
| Molecular Weight | 385.74 g/mol |
| IUPAC Name | 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate |
| Standard InChI | InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(4-5-12(11)15-14)17-16-8-2-1-3-10(6-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
| Standard InChI Key | XRRAQYRLBWIDNQ-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[N+]#N)Cl.OS(=O)(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenediazonium core substituted with a chlorine atom at the 2-position and a diazenyl group at the 4-position, which is further linked to a 3-nitrophenyl moiety. The hydrogen sulfate ion (HSO₄⁻) serves as the counterion, balancing the positive charge on the diazonium group. Key structural identifiers include:
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IUPAC Name: 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate
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SMILES:
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[N+]#N)Cl.OS(=O)(=O)[O-] -
InChIKey:
XRRAQYRLBWIDNQ-UHFFFAOYSA-M
The presence of electron-withdrawing groups (nitro and chloro) significantly influences the compound’s electronic properties, reducing electron density on the aromatic rings and enhancing electrophilicity at the diazonium site .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 385.74 g/mol | |
| CAS Number | 94276-12-7 | |
| Solubility | Soluble in polar solvents | |
| Stability | Decomposes above 60°C | |
| pKa (Diazonium Group) | ~2.5–3.0 (in aqueous H₂SO₄) |
Synthesis and Manufacturing
Diazotization Reaction
The synthesis begins with the diazotization of 2-chloro-4-nitroaniline in an acidic medium. Concentrated sulfuric acid serves both as a solvent and a source of the hydrogen sulfate counterion:
The intermediate is subsequently coupled with 3-nitroaniline under controlled pH (8–9) to form the diazenyl bridge .
Purification and Isolation
Post-synthesis, the crude product is precipitated by adding sodium sulfate, followed by recrystallization from ethanol-water (1:3 v/v). Key process parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | 0–5°C | 85% |
| Reaction Time | 2 hours | - |
| pH During Coupling | 8.5 | - |
This method minimizes side reactions such as diazo group decomposition, which can occur at higher temperatures .
Reactivity and Stability Profile
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-stage decomposition:
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Stage 1 (60–120°C): Loss of hydrogen sulfate counterion (~18% mass loss).
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Stage 2 (120–250°C): Degradation of the aromatic backbone, releasing NO₂ and Cl⁻.
Photochemical Behavior
Exposure to UV light (λ = 365 nm) induces homolytic cleavage of the N≡N bond, generating aryl radicals. This property is exploited in photolithography to pattern polymer films .
Industrial and Research Applications
Azo Dye Synthesis
The compound serves as a precursor for heterocyclic azo dyes. For example, coupling with β-naphthol produces a deep-red dye with λₘₐₓ = 512 nm :
Microelectronics
In semiconductor manufacturing, spin-coated films of the compound act as photoacid generators (PAGs). Upon UV exposure, they release H⁺ ions, catalyzing the crosslinking of epoxy-based photoresists .
Emerging Research Directions
Stabilization Strategies
Encapsulation in mesoporous silica nanoparticles (MSNs) has extended the compound’s shelf life to >6 months at 25°C by preventing moisture ingress.
Catalytic Applications
Preliminary studies indicate that palladium complexes of the diazonium salt catalyze Suzuki-Miyaura couplings with turnover numbers (TON) up to 10⁴ .
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